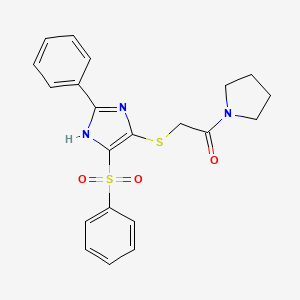
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound belonging to the imidazole class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves multiple steps:
Formation of 2-phenyl-4-(phenylsulfonyl)-1H-imidazole: : This intermediate can be prepared via a condensation reaction between benzil, ammonium acetate, and benzenesulfonyl chloride under suitable conditions.
Thioetherification: : The imidazole intermediate reacts with a thiol reagent to introduce the thiol group.
Pyrrolidinyl Substitution: : The final step involves the substitution of the remaining reactive site with pyrrolidine, forming the desired compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized conditions for higher yield and purity. The use of catalysts and controlled environments ensures efficient production.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : Can be oxidized by strong oxidizing agents to introduce oxygen functionalities.
Reduction: : Reduction reactions can remove sulfonyl groups or other substituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation with NBS (N-Bromosuccinimide) for electrophilic substitution; sodium ethoxide for nucleophilic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Removal or alteration of functional groups to simpler compounds.
Substitution: : Introduction of new functional groups or elements into the aromatic rings.
科学的研究の応用
Chemistry
Used as a catalyst in organic reactions due to its unique structure.
Biology
Potential application as a bioactive molecule in enzyme inhibition studies.
Medicine
Explored for potential therapeutic uses, particularly in targeting certain molecular pathways in disease.
Industry
Utilized in materials science for developing advanced materials with specific properties.
作用機序
Mechanism
The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Molecular Targets and Pathways
Targets include key enzymes involved in metabolic pathways or receptors crucial for cell signaling, impacting various biological processes.
類似化合物との比較
Unique Characteristics
Compared to similar imidazole derivatives, this compound's incorporation of both a sulfonyl and thiol group provides unique reactivity and binding properties.
Similar Compounds
2-phenyl-4-(phenylsulfonyl)-1H-imidazole
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)ethanol
1-(pyrrolidin-1-yl)-2-phenyl-4-(phenylsulfonyl)-1H-imidazole
Each of these similar compounds shares structural similarities but differs in specific substituents that modify their chemical and biological properties.
生物活性
The compound 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a member of the imidazole family, known for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N3O3S, with a molecular weight of 435.5 g/mol . The presence of both the imidazole and pyrrolidine moieties contributes to its biological properties.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The phenylsulfonyl group may interact with various enzymes, potentially inhibiting their activity. This interaction could affect metabolic pathways, providing therapeutic benefits in conditions like cancer and inflammation.
- Metal Ion Binding : The imidazole ring is known for its ability to coordinate with metal ions, which may influence cellular signaling pathways and enzyme functions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. |
| Anticancer | Shows promise in inhibiting tumor growth by affecting cell cycle regulation. |
| Analgesic | Demonstrated analgesic effects in animal models, indicating potential for pain management. |
Antimicrobial Activity
A study highlighted the compound's effectiveness against common bacterial pathogens. The mechanism involved the inhibition of bacterial enzymes necessary for cell wall synthesis, leading to cell lysis.
Anticancer Potential
Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The apoptotic effect was linked to the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Analgesic Effects
In a recent study using the acetic acid-induced writhing test on mice, the compound exhibited significant analgesic properties compared to standard analgesics like diclofenac sodium. The results suggested a dose-dependent response, with higher doses leading to greater reductions in pain responses.
Toxicity Assessment
Toxicological studies have shown that the compound has a low acute toxicity profile. Histopathological examinations of treated animals revealed no significant adverse effects on major organs, indicating a favorable safety profile for further development.
特性
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-18(24-13-7-8-14-24)15-28-20-21(29(26,27)17-11-5-2-6-12-17)23-19(22-20)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQLTVQEXDCQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













